molecular formula C10H16N2O2 B13755813 1,4-Benzenediamine, 2,5-dimethoxy-N,N-dimethyl- CAS No. 72066-78-5

1,4-Benzenediamine, 2,5-dimethoxy-N,N-dimethyl-

Cat. No.: B13755813
CAS No.: 72066-78-5
M. Wt: 196.25 g/mol
InChI Key: STJUHIUVWHDFMZ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N,N-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C10H16N2O2. It is a derivative of benzene, characterized by the presence of two methoxy groups and two dimethylamino groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethoxy-N,N-dimethylbenzene-1,4-diamine can be synthesized through the reaction of 2,5-dimethoxybenzene-1,4-diamine with dimethyl sulfate under basic conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, the production of 2,5-dimethoxy-N,N-dimethylbenzene-1,4-diamine may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N,N-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2,5-Dimethoxy-N,N-dimethylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N,N-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethylamino groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylbenzene-1,4-diamine: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    2,5-Dimethoxybenzene-1,4-diamine: Lacks the dimethylamino groups, affecting its biological activity and applications.

Uniqueness

2,5-Dimethoxy-N,N-dimethylbenzene-1,4-diamine is unique due to the presence of both methoxy and dimethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

72066-78-5

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2,5-dimethoxy-1-N,1-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C10H16N2O2/c1-12(2)8-6-9(13-3)7(11)5-10(8)14-4/h5-6H,11H2,1-4H3

InChI Key

STJUHIUVWHDFMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C(=C1)OC)N)OC

Origin of Product

United States

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